![molecular formula C6H11F2NO B2392861 (S)-3-(Difluoromethoxy)piperidine CAS No. 1604353-17-4](/img/structure/B2392861.png)
(S)-3-(Difluoromethoxy)piperidine
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Overview
Description
“(S)-3-(Difluoromethoxy)piperidine” is a chemical compound that belongs to the class of piperidine derivatives . Piperidine is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The molecular structure of “(S)-3-(Difluoromethoxy)piperidine” would include a difluoromethoxy group attached to the third carbon atom of the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives, including “(S)-3-(Difluoromethoxy)piperidine”, can participate in various chemical reactions due to their nucleophilic nature . They can be used in addition reactions to carbon-carbon multiple bonds, a fundamental step in many synthetic processes .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .
Scientific Research Applications
- Bioisosteric Replacement : Medicinal chemists often explore bioisosteric replacements to optimize drug molecules. The piperidine heterocycle, a common fragment in drug discovery, can be replaced with 4H-Dewar pyridines (4H-DP). These rigid programmable isosteres offer improved potency and ADME (absorption, distribution, metabolism, excretion) profiles. Accessible via pyridine dearomatization, 4H-DP fragments can be incorporated into various structural contexts .
- Stereocontrolled Synthesis : Researchers have developed highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates. These reactions provide direct access to vicinally-substituted piperidine compounds, which are emerging as important structural motifs in medicinal chemistry. Additionally, the carbanion intermediates formed during the process can be trapped with carbon electrophiles .
- Copper(II) Complex Formation : The synthesis of the copper(II) complex of piperidine dithiocarbamate (Pipdtc) has been explored. This complex, formed by reacting Cu(II) with piperidine dithiocarbamate, has potential applications in analytical chemistry. Its structure has been proposed based on various spectroscopic techniques .
- Functionalized Anion Exchange Membranes : Researchers have synthesized piperidinium-functionalized poly(2,6-dimethyl phenylene oxide)s. These polymers, with piperidinium groups strategically placed along their backbones, exhibit promising properties for stable anion exchange membranes. Such membranes are crucial for deployable electrochemical devices with extended lifespans .
Medicinal Chemistry and Drug Design
Synthetic Chemistry
Analytical Chemistry
Polymer Science
Safety And Hazards
properties
IUPAC Name |
(3S)-3-(difluoromethoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBTFBEDGNWFK-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(Difluoromethoxy)piperidine |
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